molecular formula C9H15NO3 B13965395 Methyl 3-oxo-3-(piperidin-4-yl)propanoate

Methyl 3-oxo-3-(piperidin-4-yl)propanoate

Cat. No.: B13965395
M. Wt: 185.22 g/mol
InChI Key: JCUBNANKZGNADL-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(piperidin-4-yl)propanoate is an organic compound with the molecular formula C9H15NO3 It is a derivative of propanoic acid and contains a piperidine ring, which is a six-membered heterocyclic structure with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with methyl 3-oxo-3-(bromomethyl)propanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(piperidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols. Common reducing agents include sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in ethanol or methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(piperidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Contains a pyridine ring instead of a piperidine ring.

    Methyl 3-oxo-3-(piperidin-1-yl)propanoate: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 3-oxo-3-(piperidin-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-oxo-3-piperidin-4-ylpropanoate

InChI

InChI=1S/C9H15NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h7,10H,2-6H2,1H3

InChI Key

JCUBNANKZGNADL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCNCC1

Origin of Product

United States

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